2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid
CAS No.: 328023-10-5
Cat. No.: VC21402578
Molecular Formula: C11H15N3O3S
Molecular Weight: 269.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328023-10-5 |
|---|---|
| Molecular Formula | C11H15N3O3S |
| Molecular Weight | 269.32g/mol |
| IUPAC Name | (2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid |
| Standard InChI | InChI=1S/C11H15N3O3S/c15-9-6-8(10(16)17)18-11(12-9)14-13-7-4-2-1-3-5-7/h8H,1-6H2,(H,16,17)(H,12,14,15) |
| Standard InChI Key | HUURHTSEIJRTGI-UHFFFAOYSA-N |
| Isomeric SMILES | C1CCC(=NNC2=NC(=O)CC(S2)C(=O)O)CC1 |
| SMILES | C1CCC(=NN=C2NC(=O)CC(S2)C(=O)O)CC1 |
| Canonical SMILES | C1CCC(=NNC2=NC(=O)CC(S2)C(=O)O)CC1 |
Introduction
This compound belongs to the class of thiazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure combines a thiazine ring with a hydrazinyl group and a carboxylic acid moiety, suggesting potential roles in pharmacology or material science.
Synthesis
While no specific synthesis route is available for this compound in the provided results, it likely involves:
-
Cyclization: Formation of the thiazine ring through condensation reactions involving sulfur and nitrogen-containing precursors.
-
Functionalization: Introduction of the hydrazinyl and carboxylic acid groups via substitution or addition reactions.
Biological Significance
Compounds with similar structures are often explored for:
-
Antimicrobial activity: Thiazine derivatives exhibit broad-spectrum activity against bacteria and fungi.
-
Antioxidant properties: The presence of heteroatoms like sulfur and nitrogen can enhance radical scavenging potential.
-
Pharmacological applications: The hydrazinyl group may interact with biological targets such as enzymes or receptors.
Pharmaceuticals
Thiazine-based compounds are commonly investigated for:
-
Anticancer agents targeting specific cellular pathways.
-
Anti-inflammatory drugs due to their ability to inhibit key mediators.
Material Science
The functional groups present in this compound may allow it to serve as a precursor for advanced materials with unique electronic or optical properties.
Future Research Directions
To fully understand the potential of this compound:
-
Synthetic Optimization: Develop efficient methods for large-scale synthesis.
-
Biological Evaluation: Conduct assays to determine antimicrobial, anticancer, or other bioactivities.
-
Computational Studies: Use molecular modeling to predict interactions with biological targets.
If you have access to more detailed chemical databases or journals, additional insights into this compound's synthesis, characterization, and applications may be available. Let me know if you'd like assistance with further research!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume